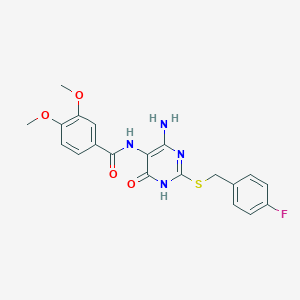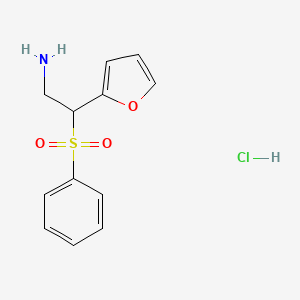
2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride, also known as BFAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BFAH is a derivative of furan, a heterocyclic compound that is commonly found in many natural products.
Mecanismo De Acción
The exact mechanism of action of 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride has also been shown to have anti-inflammatory and anti-oxidant effects. These properties could potentially be used to treat a range of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one of the main limitations of using 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride. One potential direction is the development of new derivatives of 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride that could have improved anti-cancer properties. Another potential direction is the investigation of 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride's potential use in the treatment of other diseases and conditions, such as inflammation and oxidative stress. Overall, 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride shows significant promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride involves the reaction of 2-furylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride hydrochloride. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the main areas of research has been its use as a potential anti-cancer agent. Studies have shown that 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride can induce apoptosis (programmed cell death) in cancer cells, which could potentially be used to treat various types of cancer.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S.ClH/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10;/h1-8,12H,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMBTHYCPXFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine](/img/structure/B2784123.png)
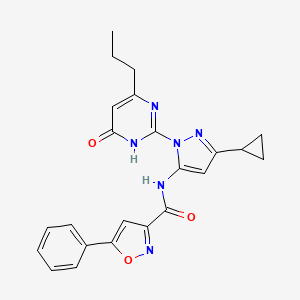
![7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2784125.png)

![N-(3,4-dimethylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2784129.png)
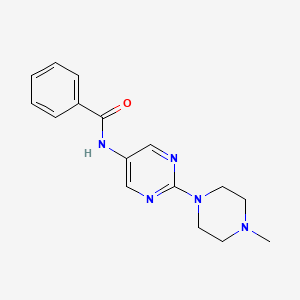
![Ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2784132.png)
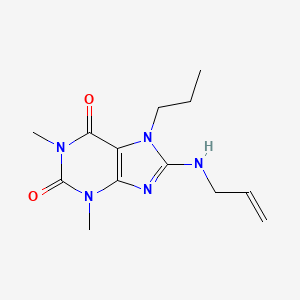
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2784135.png)
![2-[3-[[2-oxo-2-(1-pyrrolidinyl)ethyl]thio]-1-indolyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2784136.png)
![2'-Amino-1-butyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2784138.png)


